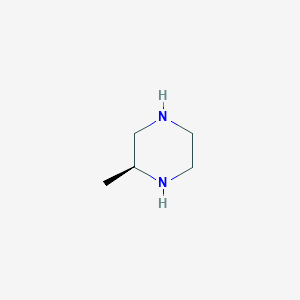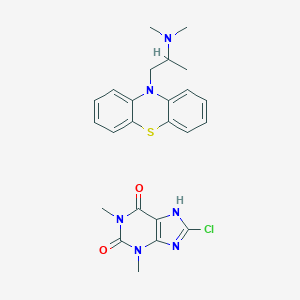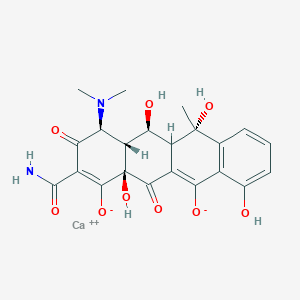
Sucrosofate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrosofate is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. It is a sulfate derivative of sucrose, which is a disaccharide composed of glucose and fructose. Sucrosofate has a unique chemical structure that makes it a promising candidate for use in research applications.
Scientific Research Applications
Sucrosofate has been used in various scientific research applications, including drug delivery systems, nanotechnology, and biotechnology. It has been shown to have excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound can be conjugated with various drugs, peptides, and proteins, allowing for targeted delivery to specific cells or tissues.
Mechanism of Action
Sucrosofate works by binding to specific receptors on the cell surface. The binding triggers a cascade of events that result in the activation or inhibition of various cellular pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of signal transduction pathways.
Biochemical and Physiological Effects:
Sucrosofate has been shown to have various biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and promote wound healing. The compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Sucrosofate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. However, sucrosofate has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
Sucrosofate has a promising future in various scientific research applications. Some of the future directions for sucrosofate include the development of new drug delivery systems, the investigation of its potential applications in cancer treatment, and the development of new nanotechnology applications. Additionally, further research is needed to fully understand the mechanism of action of sucrosofate and to investigate its potential toxicity and side effects.
Conclusion:
Sucrosofate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound has various biochemical and physiological effects, including the modulation of the immune response and antioxidant properties. While sucrosofate has some limitations, including its potential toxicity and limited solubility in water, it has a promising future in various scientific research applications.
Synthesis Methods
Sucrosofate is synthesized by reacting sucrose with sulfuric acid. The reaction results in the formation of a complex mixture of compounds, including sucrosofate. The synthesis method has been optimized to produce high yields of sucrosofate with minimal impurities. The purity of the compound is crucial for its use in scientific research applications.
properties
CAS RN |
57680-56-5 |
|---|---|
Product Name |
Sucrosofate |
Molecular Formula |
C12H22O35S8 |
Molecular Weight |
982.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
WEPNHBQBLCNOBB-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Other CAS RN |
57680-56-5 |
synonyms |
Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















